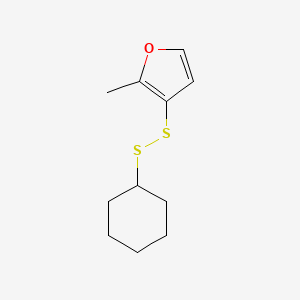

3-(Cyclohexyldisulfanyl)-2-methylfuran

Description

3-(Cyclohexyldisulfanyl)-2-methylfuran is a furan derivative characterized by a disulfide (-S-S-) functional group substituted at the 3-position of the furan ring and a methyl group at the 2-position. The cyclohexyl group attached to the disulfide moiety introduces steric bulk and hydrophobicity, distinguishing it from simpler disulfanyl-furan analogs.

Properties

CAS No. |

61197-12-4 |

|---|---|

Molecular Formula |

C11H16OS2 |

Molecular Weight |

228.4 g/mol |

IUPAC Name |

3-(cyclohexyldisulfanyl)-2-methylfuran |

InChI |

InChI=1S/C11H16OS2/c1-9-11(7-8-12-9)14-13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |

InChI Key |

UGZUDYKFHPGWKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)SSC2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 3-(Ethyldithio)-2-methylfuran

The closest structural analog is 3-(Ethyldithio)-2-methylfuran (C₇H₁₀OS₂, molecular weight 174.28 g/mol), which replaces the cyclohexyl group with an ethyl chain . Key differences include:

- Molecular Weight and Steric Effects : The cyclohexyl variant (estimated molecular formula: C₁₁H₁₆OS₂, molecular weight ~228.38 g/mol) has significantly higher molecular weight and steric hindrance, which may reduce reactivity in nucleophilic substitutions or catalytic transformations.

- Solubility: The ethyl analog is likely more polar and soluble in common organic solvents (e.g., ethanol, acetone) compared to the hydrophobic cyclohexyl derivative, which may prefer nonpolar solvents like hexane.

- Thermal Stability : Disulfide bonds are thermally labile, but the cyclohexyl group’s bulk could stabilize the compound against decomposition compared to the ethyl variant.

Simpler Furan Derivatives: 2-Methylfuran

2-Methylfuran (C₅H₆O, molecular weight 82.10 g/mol) lacks the disulfide substituent and is a volatile organic compound (VOC) emitted from biomass . Key contrasts:

- Reactivity : The absence of a disulfide group in 2-methylfuran limits its utility in redox reactions or cross-linking applications, which are plausible for 3-(Cyclohexyldisulfanyl)-2-methylfuran.

- Volatility: 2-Methylfuran’s lower molecular weight and nonpolar structure result in higher volatility (boiling point ~63–65°C) compared to the disulfide-substituted furan, which is expected to have a boiling point >200°C.

Biomass-Derived Terpenes and Furanics

For example:

- Catalytic Upgrading : Terpenes undergo isomerization and epoxidation , whereas disulfanyl-furans might participate in thiol-disulfide exchange reactions, enabling dynamic covalent chemistry.

- Functional Group Diversity : Terpenes lack sulfur-based functional groups, limiting their use in sulfur-mediated polymerization or pharmaceutical intermediates, where this compound could excel.

Data Table: Comparative Properties of Furan Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.